N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 4-fluorophenyl group on the piperazine ring and an acetylamino-substituted phenyl moiety linked via a glycinamide spacer. This compound belongs to a class of molecules designed for diverse pharmacological applications, including kinase inhibition and antiviral activity, as suggested by structural analogs in the literature . Its synthesis likely involves coupling chloroacetyl intermediates with substituted piperazines under reflux conditions with a base such as K₂CO₃, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C21H24FN5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24FN5O3/c1-15(28)24-17-4-6-18(7-5-17)25-20(29)14-23-21(30)27-12-10-26(11-13-27)19-8-2-16(22)3-9-19/h2-9H,10-14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
BSMLUFIXBDXIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino group, followed by coupling with the piperazine derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives are widely explored for their tunable physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, melting points, and functional group variations.
Key Observations :
Substituent Position and Polarity :
- Fluorine substituents on the phenyl ring (para vs. meta) significantly affect melting points and solubility. For instance, A3 (4-fluorophenyl) has a higher melting point (196.5–197.8°C) than A2 (3-fluorophenyl, 189.5–192.1°C), indicating stronger intermolecular interactions in para-substituted analogs .
- The trifluoromethyl group in introduces enhanced lipophilicity compared to the target compound’s acetylated aniline group .
Synthetic Accessibility :
- Yields for halogenated derivatives (e.g., A3 : 57.3%, A2 : 52.2%) are moderately high, suggesting efficient coupling reactions under standard conditions .
Biological Relevance :
- While direct biological data for the target compound are unavailable, analogs like ASP2151 () demonstrate antiviral activity via similar piperazine-carboxamide scaffolds, highlighting the pharmacophoric importance of the piperazine and substituted aniline moieties .
Table 2: Functional Group Impact on Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : Piperazine-carboxamides are synthetically versatile, enabling modifications at both the piperazine and aniline moieties for structure-activity relationship (SAR) studies .
- Pharmacological Potential: Fluorinated analogs (e.g., A3, ) are often prioritized in drug discovery due to their balanced polarity and bioavailability .
- Unresolved Questions: The exact role of the acetylamino group in the target compound’s activity requires further investigation, as similar groups in and correlate with antitubercular and kinase-inhibitory effects .
Biological Activity
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Piperazine ring : A six-membered ring that contributes to its pharmacological properties.
- Acetylamino group : Enhances solubility and bioavailability.
- Fluorophenyl moiety : Imparts specific interactions with biological targets.
The molecular formula is , and it has a molecular weight of 372.43 g/mol.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Against Prostate Carcinoma
A study evaluated the cytotoxic effects of various piperazine derivatives against the PC3 prostate carcinoma cell line. The findings revealed:
- Compound A (IC50 = 52 μM)
- Compound B (IC50 = 80 μM)
- Imatinib (reference drug, IC50 = 40 μM)
This suggests that while the tested compounds were less potent than imatinib, they still exhibited notable cytotoxicity .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of cell proliferation : The compound potentially interferes with the cell cycle, leading to growth arrest.
- Induction of apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells .
Enzyme Inhibition
In addition to anticancer properties, this compound has been studied for its ability to inhibit various enzymes, including monoamine oxidases (MAOs).
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | MAO-A | 0.013 |
| Compound B | MAO-B | 0.039 |
These results indicate a strong inhibitory effect on MAO-B, suggesting potential applications in treating neurological disorders .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various in vitro assays.
Case Study: Cytotoxicity Testing
In vitro testing on L929 fibroblast cells indicated that at concentrations below 100 µM, the compound exhibited minimal cytotoxic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
